6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C17H12Cl2O3 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
6-chloro-7-[(2-chlorophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C17H12Cl2O3/c1-10-6-17(20)22-15-8-16(14(19)7-12(10)15)21-9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3 |
InChI Key |
WGXJKSBANOCESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Starting Material Preparation :
-
Resorcinol Derivative : A methyl-substituted resorcinol (e.g., 3,5-dihydroxytoluene) ensures the 4-methyl group is introduced during cyclization.
-
β-Ketoester : Ethyl 4-chloroacetoacetate provides the 4-chloromethyl group at the coumarin’s C4 position.
-
-
Cyclization Reaction :
-
Conditions : Acidic catalysts (e.g., H₂SO₄ or HCl) in ethanol or water under reflux.
-
Product : 4-Chloromethyl-7-hydroxy-4-methyl-2H-chromen-2-one (intermediate).
-
Example Reaction:
Alkylation of the 7-Hydroxy Group
The 7-hydroxy group of the coumarin intermediate is alkylated to introduce the (2-chlorobenzyl)oxy substituent. This step employs nucleophilic substitution or Mitsunobu etherification.
Method A: Nucleophilic Substitution
Reagents :
-
2-Chlorobenzyl Bromide : The electrophilic agent for alkylation.
-
Base : Diisopropylethylamine (DIEA) or K₂CO₃.
-
Solvent : Ethanol or DMF.
Procedure :
-
Suspend the coumarin intermediate (4-chloromethyl-7-hydroxy-4-methyl-2H-chromen-2-one) in ethanol.
-
Add DIEA and 2-chlorobenzyl bromide.
-
Reflux for 2–5 hours until TLC confirms completion.
-
Purify via flash chromatography (e.g., chloroform/n-hexane gradient).
Method B: Mitsunobu Etherification
For sterically hindered substrates or less reactive benzylating agents:
Reagents :
-
2-Chlorobenzyl Alcohol : Instead of bromide.
-
Azodicarboxylate (DEAD/DIAD) : Oxidizing agent.
-
Triphenylphosphine (PPh₃) : Reducing agent.
Procedure :
-
Dissolve the coumarin intermediate and 2-chlorobenzyl alcohol in THF.
-
Add DEAD and PPh₃.
-
Stir at room temperature for 12–24 hours.
-
Quench with water and extract with ethyl acetate.
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Flash Chromatography | Chloroform/n-hexane (50% → 80%) | 80–90% | |
| Recrystallization | Ethanol/water | 85–95% |
Alternative Synthetic Routes
A. One-Pot Reactions
Direct coupling of resorcinol derivatives with 2-chlorobenzyl bromide and β-ketoesters has been attempted but yields poor products due to competing side reactions.
B. Benzoylation Prior to Alkylation
Introducing electron-withdrawing groups (e.g., benzoate) at the 7-position can enhance reactivity but complicates purification.
Critical Analysis of Reaction Parameters
Table 1: Comparison of Alkylation Methods
| Parameter | Nucleophilic Substitution | Mitsunobu Method |
|---|---|---|
| Reagents | 2-Chlorobenzyl bromide, DIEA | 2-Chlorobenzyl alcohol, DEAD, PPh₃ |
| Solvent | Ethanol/DMF | THF |
| Temperature | Reflux (60–80°C) | RT or 0–10°C |
| Yield | 80–89% | 70–85% |
| Advantages | High efficiency | Mild conditions |
| Disadvantages | Requires active electrophile | Costly reagents |
Key Challenges:
-
Steric Hindrance : Bulky benzyl groups may reduce reaction rates.
-
Byproduct Formation : Competing alkylation at the 4-chloromethyl group.
Mechanistic Insights
A. Von Pechmann Mechanism
-
Protonation : Acid activates the β-ketoester carbonyl.
-
Nucleophilic Attack : Resorcinol’s hydroxyl attacks the β-carbon.
-
Cyclization : Elimination of water and ring closure forms the coumarin.
B. Alkylation Mechanism
-
Deprotonation : Base abstracts the 7-OH proton.
-
Nucleophilic Attack : Oxygen attacks the benzyl bromide’s electrophilic carbon.
-
Elimination : Br⁻ leaves, forming the ether bond.
Chemical Reactions Analysis
Oxidation Reactions
The chromenone core of this compound is susceptible to oxidation, particularly at the carbonyl group. Oxidizing agents like potassium permanganate or chromium trioxide can convert the ketone group into a carboxylic acid or epoxide, depending on reaction conditions. For example, oxidation under acidic conditions may yield a quinone-like structure, while basic conditions could favor hydroxylation.
Mechanism :
The carbonyl group (C=O) reacts with the oxidizing agent, leading to the formation of a carbonyl-oxygen intermediate that rearranges to form the oxidized product.
Nucleophilic Substitution
The 2-chlorobenzyl ether group at the 7-position is a potential site for nucleophilic substitution. Reactions with nucleophiles (e.g., hydroxide ions, amines, or thiols) under basic conditions (e.g., NaOH , K₂CO₃ ) can replace the chlorine atom with a nucleophile. This reaction is facilitated by the electrophilic nature of the benzyl carbon adjacent to the oxygen atom.
Conditions :
-
Reagent : Nucleophile (e.g., NaOH, NH₃)
-
Solvent : Polar aprotic (e.g., DMF) or aqueous alcohol
-
Temperature : Reflux
Example :
Substitution of the 2-chlorobenzyl group with a hydroxyl group to form 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one .
Electrophilic Aromatic Substitution
The aromatic rings in the chromenone core and the benzyl ether group may undergo electrophilic substitution. The presence of electron-withdrawing groups (e.g., chlorine) directs electrophiles to specific positions. For instance, nitration or bromination could occur at activated positions on the benzene rings.
Mechanism :
Electrophiles (e.g., nitronium ion) attack deactivating positions due to the electron-withdrawing effects of chlorine atoms.
Esterification/Hydrolysis
While the target compound lacks an ester group, related chromenone derivatives with ester moieties undergo hydrolysis under acidic or basic conditions. For example, ester hydrolysis could yield carboxylic acids or alcohols.
Conditions :
-
Acidic : HCl, H₂SO₄
-
Basic : NaOH, K₂CO₃
Table 1: Reaction Types and Conditions
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Oxidation | KMnO₄, H+ or CrO₃, H₂SO₄ | Carboxylic acid/epoxide | |
| Nucleophilic Substitution | NaOH, K₂CO₃, reflux | Substituted ether (e.g., hydroxy) | |
| Electrophilic Substitution | Nitration (HNO₃, H₂SO₄) | Nitro-substituted aromatic ring | |
| Ester Hydrolysis | Acidic/base (HCl/NaOH) | Carboxylic acid or alcohol |
Key Research Findings
-
Substitution Reactivity : The 2-chlorobenzyl ether group is reactive under basic conditions, allowing functionalization with nucleophiles.
-
Oxidation Sensitivity : The chromenone core is prone to oxidation, which can alter its biological activity (e.g., anticancer or antioxidant properties) .
-
Structural Stability : The combination of electron-withdrawing groups (Cl) and hydrophobic substituents enhances stability, influencing reactivity.
Scientific Research Applications
Biological Activities
1.1 Anticancer Properties
Research indicates that chromen-2-one derivatives, including 6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one, possess significant anticancer activity. These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that certain derivatives exhibit selective cytotoxicity against specific cancer cell lines, highlighting their potential as therapeutic agents in oncology .
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Chromen-2-one derivatives are known to exhibit activity against a range of bacterial strains. The presence of chlorine substituents enhances the biological activity of these compounds, making them effective against resistant strains of bacteria. In vitro studies have shown that this compound can inhibit bacterial growth, suggesting its potential use in developing new antimicrobial agents .
1.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research has indicated that chromen-2-one derivatives can inhibit inflammatory mediators and pathways, which may contribute to their therapeutic efficacy in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on evaluating the biological activities and potential applications of this compound:
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Effects at Position 7
The 7-position substituent significantly influences electronic properties, lipophilicity, and biological activity. Key comparisons include:
Key Trends :
- Chlorination : Increases lipophilicity and metabolic stability but may elevate toxicity (e.g., vs. 21).
- Methoxy vs. Chloro : Methoxy groups enhance polarity but reduce membrane permeability compared to chloro analogs .
- Hydroxyl Substitution : Lacks the benzyloxy group, leading to rapid metabolism and lower bioavailability .
Position 4 Modifications
The 4-position substituent impacts steric bulk and electronic interactions:
Key Trends :
- Methyl vs. Phenyl : Methyl maintains low steric bulk, while phenyl enhances π-π interactions but may limit binding pocket access.
- Amino Groups: Improve solubility but complicate pharmacokinetics due to pH-dependent ionization .
Biological Activity
The compound 6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a derivative of the chromen-2-one class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological applications, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C17H13ClO3
- Molecular Weight: Approximately 316.74 g/mol
- CAS Number: Not specified
- IUPAC Name: this compound
Structural Features
The compound features:
- A chloro group at position 6, enhancing its reactivity.
- A methoxy group contributing to its lipophilicity.
- A benzyl ether substituent that may influence its interaction with biological targets.
Pharmacological Applications
Research indicates that compounds within the chromen-2-one class exhibit various biological activities, particularly in the field of pharmacology. The following are notable activities associated with This compound :
- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
- Acetylcholinesterase Inhibition: Similar derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
- Anti-inflammatory Effects: Some studies indicate that chromen derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: By inhibiting enzymes like AChE, it may enhance cognitive function and memory retention.
- Modulation of Signaling Pathways: Certain derivatives have been shown to interfere with NF-kB signaling, reducing inflammation and neurotoxicity .
In Vitro Studies
A study evaluating various chromen derivatives found that compounds similar to This compound exhibited significant AChE inhibition with IC50 values ranging from 3.04 to 6.21 µM, indicating their potential as therapeutic agents for Alzheimer's disease .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the structure of chromen derivatives significantly impact their biological activity. For instance:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 1 | 3.08 ± 0.29 | AChE Inhibition |
| Compound 2 | 4.61 ± 0.52 | BuChE Inhibition |
| Compound 3 | 6.37 ± 0.21 | Anti-inflammatory |
This table illustrates how specific substitutions can enhance or diminish biological activity.
Molecular Docking Studies
Molecular docking simulations have been employed to predict binding affinities and interactions between the compound and target enzymes such as AChE and butyrylcholinesterase (BuChE). These studies suggest favorable binding conformations that correlate with observed biological activities .
Q & A
Q. What synthetic methodologies are optimal for preparing 6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example:
- Step 1: React 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one with 2-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Step 2: Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization: Adjust stoichiometry (1:1.2 molar ratio of hydroxycoumarin to benzyl chloride) and monitor progress via TLC or HPLC. Yield improvements (>70%) are achieved by excluding moisture and using anhydrous conditions .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Key signals include:
- HRMS: Confirm molecular ion [M+H]+ at m/z 377.0451 (calculated for C₁₈H₁₃Cl₂O₃) .
- IR: Stretching vibrations at 1720 cm⁻¹ (lactone C=O) and 1250 cm⁻¹ (C–O–C) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in crystallographic data for this compound?
Methodological Answer:
- Step 1: Use SHELXL for refinement, accounting for twinning or disorder in the crystal lattice .
- Step 2: Validate hydrogen bonding patterns with graph-set analysis (e.g., R₂²(8) motifs for O–H···O interactions) .
- Step 3: Compare experimental (PXRD) and simulated (Mercury 4.3) diffraction patterns to identify phase purity .
Data Contradiction Example:
Q. What strategies address conflicting bioactivity data in MAO-B inhibition studies for structurally similar coumarins?
Methodological Answer:
- Step 1: Perform competitive binding assays with 7-[(3-chlorobenzyl)oxy] analogs to determine IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
- Step 2: Use molecular docking (AutoDock Vina) to compare binding poses in MAO-B’s flavin-binding pocket. Key interactions:
- Step 3: Validate reversibility via pre-incubation dilution assays; short-acting inhibitors show <20% activity recovery after 1 hour .
Q. How do substituent modifications (e.g., chloro vs. methoxy groups) impact hydrogen-bonding networks in related chromenones?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
